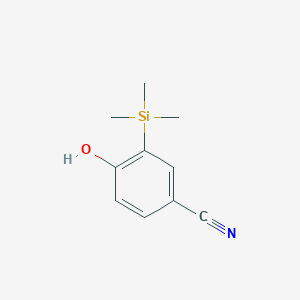

4-Hydroxy-3-(trimethylsilyl)benzonitrile

説明

BenchChem offers high-quality 4-Hydroxy-3-(trimethylsilyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-(trimethylsilyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H13NOSi |

|---|---|

分子量 |

191.30 g/mol |

IUPAC名 |

4-hydroxy-3-trimethylsilylbenzonitrile |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)10-6-8(7-11)4-5-9(10)12/h4-6,12H,1-3H3 |

InChIキー |

LGNMQIWGBXEIAF-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)C#N)O |

製品の起源 |

United States |

Safety data sheet (SDS) for 4-Hydroxy-3-(trimethylsilyl)benzonitrile

The following is an in-depth Technical Safety & Handling Guide for 4-Hydroxy-3-(trimethylsilyl)benzonitrile .

Status: Research Chemical | Classification: Predicted Safety Profile (SAR Analysis)

Executive Summary & Chemical Identity

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

This guide provides a rigorous safety profile for 4-Hydroxy-3-(trimethylsilyl)benzonitrile , a specialized organosilicon intermediate used primarily as a building block in the synthesis of pharmaceutical scaffolds (e.g., via ipso-substitution or cross-coupling). As a specific public Safety Data Sheet (SDS) is not widely indexed for this exact regioisomer, this document synthesizes safety data based on Structure-Activity Relationships (SAR) , utilizing the established profiles of its parent pharmacophores: 4-Hydroxybenzonitrile and Aryltrimethylsilanes.

Chemical Specifications

| Parameter | Technical Detail |

| Chemical Name | 4-Hydroxy-3-(trimethylsilyl)benzonitrile |

| Molecular Formula | |

| Molecular Weight | 191.30 g/mol |

| Functional Groups | Nitrile (-CN), Phenolic Hydroxyl (-OH), Trimethylsilyl (-SiMe |

| Physical State | Solid (Predicted: White to Off-white crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2] |

| Predicted CAS | Not Listed in Public Inventories (Treat as Novel Chemical Entity) |

Hazard Identification & Risk Assessment (GHS)

Core Directive: Treat this compound with the combined precautions of a toxic nitrile and a corrosive phenol .

GHS Classification (Derived)

Based on the toxicity of 4-Hydroxybenzonitrile (CAS 767-00-0) and the lipophilic enhancement of the TMS group:

-

Acute Toxicity, Oral (Category 3/4): Toxic if swallowed.[2] The nitrile moiety can metabolize to release cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The phenolic proton is acidic (

). -

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2]

The "Lipophilic Trojan Horse" Effect

The Trimethylsilyl (TMS) group significantly increases the lipophilicity (

-

Risk: Enhanced dermal absorption. The compound can penetrate the stratum corneum more effectively than simple phenols, potentially delivering the toxic nitrile payload systemically.

-

Control: Standard nitrile gloves may be insufficient for prolonged contact. Double-gloving or Silver Shield® laminates are recommended for solution handling.

Safe Handling & Experimental Protocols

A. Stability & Reactivity (The "Protodesilylation" Risk)

While aryl-silanes are generally robust, the presence of the phenolic -OH creates a push-pull system that can make the C-Si bond susceptible to cleavage under specific conditions.

-

Incompatible Materials:

-

Strong Acids/Bases: Can trigger protodesilylation (cleavage of the TMS group), releasing Trimethylsilanol and the parent nitrile.

-

Fluoride Sources (TBAF, HF): Will rapidly cleave the C-Si bond.

-

Oxidizing Agents: Incompatible with the oxidizable phenolic moiety.

-

B. Handling Workflow (DOT Diagram)

The following decision tree outlines the safe handling logic for this compound in a research setting.

Figure 1: Operational workflow for handling silyl-functionalized benzonitriles.

Emergency Response & Toxicology

Mechanism of Action[3][6][7][8]

-

Phenolic Effect: Direct protein denaturation upon contact (chemical burn).

-

Nitrile Metabolism: Potential for cytochrome P450-mediated oxidation, releasing cyanide (

). While slower than aliphatic nitriles, the risk necessitates "Cyanide Awareness."

First Aid Protocols (Self-Validating)

-

Inhalation: Move to fresh air. If breathing is labored, assume respiratory irritation from phenolic dust.

-

Skin Contact:

-

Immediate Action: Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water. PEG-400 is superior for solubilizing and removing lipophilic phenols.

-

Contraindication: Do not use ethanol (may enhance absorption).

-

-

Eye Contact: Rinse for 15 minutes.[3] The TMS group does not hydrolyze to acid in the eye (unlike chlorosilanes), so standard saline irrigation is effective.

Emergency Decision Logic

Figure 2: Emergency response triage for exposure incidents.

Storage & Disposal

Storage Conditions

-

Atmosphere: Store under Argon or Nitrogen . While the C-Si bond is stable, the phenolic group is prone to oxidation (browning) over time.

-

Temperature: 2–8°C (Refrigerate).

-

Container: Tightly sealed glass. Avoid silicone greases on ground glass joints (solvent swelling); use Teflon sleeves.

Disposal (Environmental Stewardship)

-

Classification: Hazardous Organic Waste (Toxic/Irritant).

-

Segregation: Do NOT mix with strong acid waste streams. Acidic hydrolysis could release the nitrile moiety or modify the waste profile unexpectedly.

-

Method: Incineration with afterburner and scrubber (to handle

and

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxybenzonitrile. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Hydroxybenzonitrile (CID 135). National Library of Medicine. Retrieved from [2]

-

Fisher Scientific. (2024). Safety Data Sheet: Aryl Silanes General Handling. Retrieved from

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Benzonitrile compounds. Retrieved from

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。